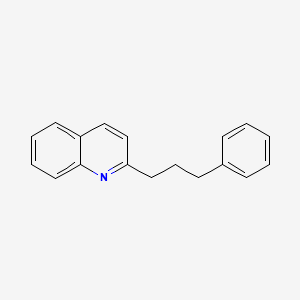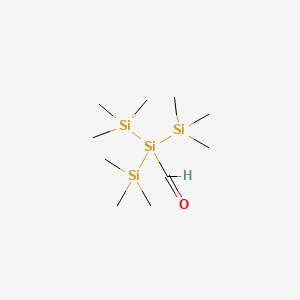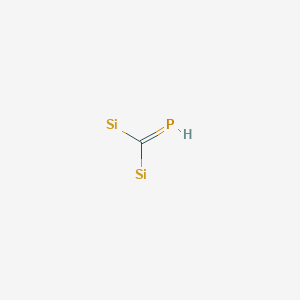![molecular formula C16H16O5S2 B14297829 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane CAS No. 112185-38-3](/img/structure/B14297829.png)
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane is an organic compound that features an oxirane ring (epoxide) and two benzenesulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate precursor. One common method is the reaction of benzenesulfonyl chloride with 2,2-dichloroethyl oxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzenesulfonyl groups can be reduced to form corresponding sulfides.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The benzenesulfonyl groups can also participate in various chemical transformations, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzenesulfonyl)ethyl oxirane: Lacks the second benzenesulfonyl group, making it less reactive.
2,2-Di(benzenesulfonyl)ethanol: Contains a hydroxyl group instead of the oxirane ring, leading to different reactivity.
2-(Benzenesulfonyl)ethanol: Similar to 2,2-Di(benzenesulfonyl)ethanol but with only one benzenesulfonyl group.
Uniqueness
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and two benzenesulfonyl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
112185-38-3 |
|---|---|
Molekularformel |
C16H16O5S2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[2,2-bis(benzenesulfonyl)ethyl]oxirane |
InChI |
InChI=1S/C16H16O5S2/c17-22(18,14-7-3-1-4-8-14)16(11-13-12-21-13)23(19,20)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
InChI-Schlüssel |
MEBGRLUGHVYISI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)










![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
